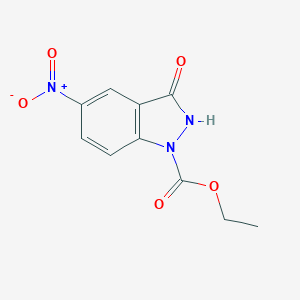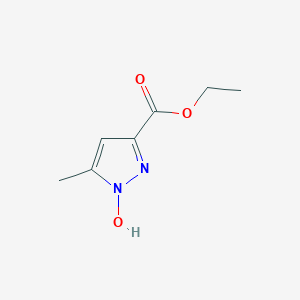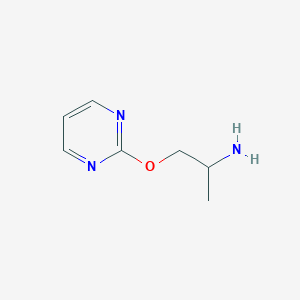
5-Hydroxy-3,4-dimethoxy-1-methyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one is a heterocyclic compound that belongs to the pyrrolone family. Pyrrolones are known for their versatile biological activities and are used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one can be achieved through several methods. One common approach involves the condensation of 3,4-dimethoxyphenylacetic acid with methylamine, followed by cyclization under acidic conditions . Another method includes the use of 3,4-dimethoxybenzaldehyde and methylamine in the presence of a catalyst such as iron(III) chloride . These reactions typically require refluxing in methanol or ethanol to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. One practical method includes the use of 3-methyl-4-hydroxy-2-butenolide in water, followed by triflic acid-mediated N-benzyl lactam N-deprotection . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrrolones under mild conditions.
Substitution: The methoxy groups at the 3 and 4 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide or oxygen in the air can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or sulfonyl chlorides can be used for substitution reactions in the presence of a base.
Major Products
The major products formed from these reactions include ketones, aldehydes, dihydropyrrolones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 2-position can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and biological activity . The methoxy groups at the 3 and 4 positions can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar biological activities.
3,4-dimethoxyphenylacetic acid: A precursor in the synthesis of 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one.
3,4-dimethoxybenzaldehyde: Another precursor used in the synthesis.
Uniqueness
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
177087-42-2 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C7H11NO4/c1-8-6(9)4(11-2)5(12-3)7(8)10/h6,9H,1-3H3 |
InChI Key |
SDSQTTAKFFIWSI-UHFFFAOYSA-N |
SMILES |
CN1C(C(=C(C1=O)OC)OC)O |
Canonical SMILES |
CN1C(C(=C(C1=O)OC)OC)O |
Synonyms |
2H-Pyrrol-2-one,1,5-dihydro-5-hydroxy-3,4-dimethoxy-1-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


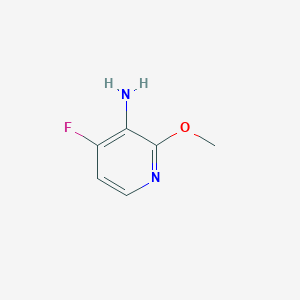
![5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B64016.png)
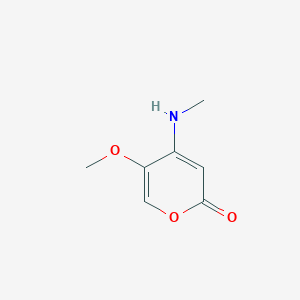
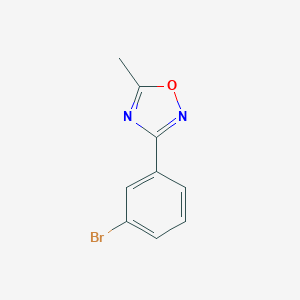
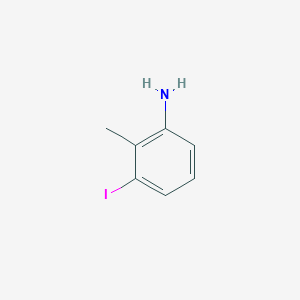
![4-[hydroxy(pyridin-3-yl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B64030.png)
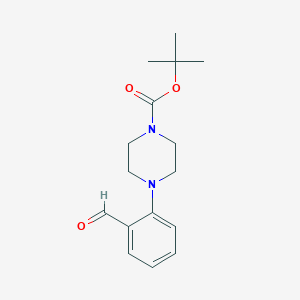

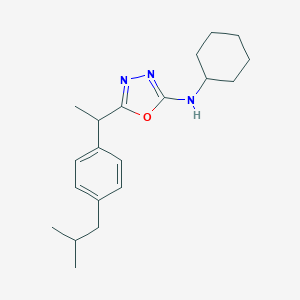
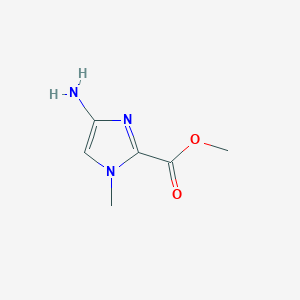
![ACETALDEHYDE,[(4-ETHOXY-PYRIMIDIN-2-YL)OXY]-](/img/structure/B64039.png)
